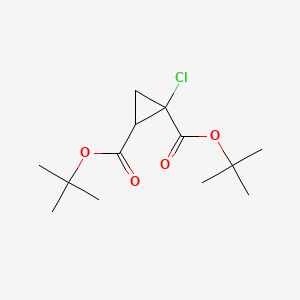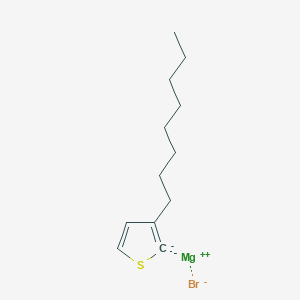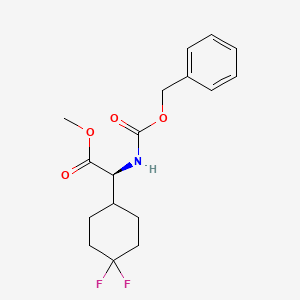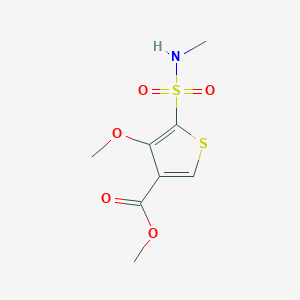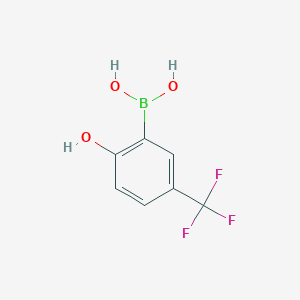
2-Cyano-5-phenylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-phenylphenol (2-CPP) is a phenolic compound that has been used in a variety of scientific research applications. It is a natural product that is derived from the oxidation of various organic compounds and is highly reactive. 2-CPP is a white crystalline solid that has a melting point of 180-181°C, a boiling point of 305°C and a molecular weight of 197.17 g/mol. 2-CPP has been studied for its potential use in a range of applications, including as a reagent for the synthesis of organic compounds, a pesticide, a dye, and as a disinfectant.
Aplicaciones Científicas De Investigación
2-Cyano-5-phenylphenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential use as a reagent for the synthesis of organic compounds, a pesticide, a dye, and as a disinfectant. In addition, 2-Cyano-5-phenylphenol, 95% has been used in the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyridines, as well as for the synthesis of aryl amines and aryl sulfonamides. Furthermore, 2-Cyano-5-phenylphenol, 95% has been used as a catalyst in the synthesis of polymers, as well as for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyano-5-phenylphenol, 95% is not well understood. However, it is believed that the compound reacts with biomolecules, such as proteins and nucleic acids, to form covalent bonds. This reaction is thought to be the result of the electron-rich nature of 2-Cyano-5-phenylphenol, 95%, which allows it to form a covalent bond with biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-phenylphenol, 95% are not well understood. However, it is believed that the compound may have a range of effects on the body, including the inhibition of enzymes, the disruption of cellular metabolism, and the induction of apoptosis. In addition, 2-Cyano-5-phenylphenol, 95% has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-5-phenylphenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, the compound is highly reactive and can be used in a variety of reactions. However, 2-Cyano-5-phenylphenol, 95% is also toxic and should be handled with caution.
Direcciones Futuras
The potential future applications of 2-Cyano-5-phenylphenol, 95% are numerous. It could be used in the development of novel drugs and therapeutics, as well as in the synthesis of agrochemicals and pharmaceuticals. In addition, 2-Cyano-5-phenylphenol, 95% could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, 2-Cyano-5-phenylphenol, 95% could be used in the development of new catalysts and in the synthesis of new heterocyclic compounds. Finally, 2-Cyano-5-phenylphenol, 95% could be used in the development of new pesticides, dyes, and disinfectants.
Métodos De Síntesis
2-Cyano-5-phenylphenol, 95% is synthesized through a two-step reaction. First, 2-chlorophenol is reacted with sodium nitrite in the presence of an acid catalyst, such as hydrochloric acid, to form 2-nitrophenol. This reaction is referred to as the nitration of 2-chlorophenol. The second reaction involves the oxidation of 2-nitrophenol with a strong oxidizing agent, such as potassium permanganate, to form 2-Cyano-5-phenylphenol, 95%. This reaction is referred to as the oxidation of 2-nitrophenol.
Propiedades
IUPAC Name |
2-hydroxy-4-phenylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLJNQAGZBVPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631004 |
Source


|
| Record name | 3-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-[1,1'-biphenyl]-4-carbonitrile | |
CAS RN |
594813-05-5 |
Source


|
| Record name | 3-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





